The synthesis of trans-3-(Methylamino)cyclobutanol hydrochloride involves several key steps:
Trans-3-(Methylamino)cyclobutanol hydrochloride has a distinctive molecular structure characterized by its cyclobutane ring and a methylamino group. The molecular formula is CHClN, indicating the presence of five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one chlorine atom (as part of the hydrochloride salt).
The compound's stereochemistry is significant; it exists in a trans configuration which influences its pharmacological properties. Computational modeling can provide insights into its conformational flexibility and interaction with biological targets.
Trans-3-(Methylamino)cyclobutanol hydrochloride can participate in various chemical reactions typical of amines and alcohols:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for trans-3-(Methylamino)cyclobutanol hydrochloride primarily relates to its role as a Janus kinase inhibitor. Janus kinases are critical in signaling pathways for various cytokines involved in immune responses.
Research into this mechanism is ongoing, with studies focusing on optimizing its pharmacokinetic properties and efficacy.
Trans-3-(Methylamino)cyclobutanol hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable storage conditions and methods for handling during synthesis and application.
Trans-3-(Methylamino)cyclobutanol hydrochloride has several scientific applications:
The ongoing research aims to expand its applications further by exploring new therapeutic areas or enhancing existing uses through structural modifications.
trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1408076-19-6) represents a structurally distinctive cyclobutane derivative with significant stereochemical implications in medicinal chemistry. The systematic IUPAC name, (1r,3r)-3-(methylamino)cyclobutan-1-ol hydrochloride, explicitly defines the relative stereochemistry of the two chiral centers on the cyclobutane ring . The trans configuration indicates that the methylamino and hydroxy substituents reside on opposite faces of the cyclobutane plane, a critical feature influencing its molecular conformation and biological interactions. This stereochemical designation is consistently reinforced through the chiral SMILES notation O[C@H]1C[C@H](NC)C1.[H]Cl
provided by chemical suppliers [1] [2].
The molecular formula C₅H₁₂ClNO (MW: 137.61 g/mol) encompasses both the organic base and hydrochloride salt components [1] [2] [6]. This compound belongs to a broader class of aminocyclobutanol derivatives characterized by high ring strain and specific three-dimensional orientations. The cyclobutane ring's inherent angle strain (approximately 90° vs. the ideal 109.5° for sp³ carbons) creates unique electronic and steric properties that differentiate it from larger cycloalkanes or acyclic analogs. These properties render it particularly valuable in conformational restriction strategies employed in rational drug design, where the rigid scaffold can lock functional groups into biologically active conformations.
Table 1: Nomenclature and Identification Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 1408076-19-6 | [1][2] |
Systematic Name | (1r,3r)-3-(Methylamino)cyclobutan-1-ol hydrochloride | |
Molecular Formula | C₅H₁₂ClNO | [1][6] |
Molecular Weight | 137.61 g/mol | [1][2] |
Other Names | trans-3-(Methylamino)cyclobutanol HCl | [1][4] |
The emergence of trans-3-(Methylamino)cyclobutanol hydrochloride as a synthetic building block coincides with growing interest in strained ring systems within pharmaceutical research. While not a heterocycle itself, this compound serves as a precursor to nitrogen-containing heterocycles and demonstrates the strategic incorporation of cyclobutane rings into bioactive molecules. Its significance lies in addressing pharmacological challenges associated with molecular flexibility and metabolic instability. The historical development of this compound reflects a broader trend in medicinal chemistry where saturated carbocycles serve as spacers between pharmacophoric elements, providing optimal spatial orientation while reducing conformational entropy .
Patent literature reveals that structurally analogous cyclobutylamine derivatives have demonstrated substantial therapeutic potential. Specifically, benzothiazole cyclobutyl amine derivatives incorporating this scaffold have been explored as bioactive compounds targeting neurological pathways and other disease mechanisms . The cyclobutane ring provides a balance between conformational rigidity and synthetic accessibility compared to smaller cyclopropane or larger cyclopentane analogs. This balance has positioned aminocyclobutanol derivatives as versatile intermediates in drug discovery programs focused on CNS agents, antiviral compounds, and enzyme inhibitors. The commercial availability of this specific enantiomer (typically ≥97% purity) from specialized suppliers like BLD Pharmatech and ChemScene underscores its established role in modern synthetic workflows [1] [2].
Table 2: Computational and Physicochemical Properties
Property | Value | Source |
---|---|---|
Topological Polar Surface Area (TPSA) | 32.26 Ų | [2] |
LogP (Octanol-Water) | 0.1509 | [2] |
Hydrogen Bond Donors | 2 | [2] |
Hydrogen Bond Acceptors | 2 | [2] |
Rotatable Bonds | 1 | [2] |
Storage Conditions | Room temperature, dry, cool | [2][4] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0